N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Description
Properties
IUPAC Name |
N-butyl-3-[3-oxo-5-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O5S2/c1-2-3-15-29-23(34)13-12-22-26(36)33-25(31-22)20-6-4-5-7-21(20)32-27(33)39-17-24(35)30-16-14-18-8-10-19(11-9-18)40(28,37)38/h4-11,22H,2-3,12-17H2,1H3,(H,29,34)(H,30,35)(H2,28,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKGMNRGLFGAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401102904 | |
| Record name | 5-[[2-[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]-2-oxoethyl]thio]-N-butyl-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103975-25-2 | |
| Record name | 5-[[2-[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]-2-oxoethyl]thio]-N-butyl-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1103975-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[2-[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]-2-oxoethyl]thio]-N-butyl-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide (CAS Number: 1103975-25-2) is a novel compound with a complex structure that has attracted attention due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound based on diverse research findings.
The molecular formula of this compound is C27H32N6O5S2, with a molecular weight of 584.7 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N6O5S2 |
| Molecular Weight | 584.7 g/mol |
| CAS Number | 1103975-25-2 |
| LogP | 0.5386 |
| Hydrogen Bond Acceptors | 14 |
| Hydrogen Bond Donors | 4 |
Synthesis
The synthesis of this compound involves complex organic reactions, typically starting from quinazoline derivatives and incorporating various substituents to enhance biological activity. The method often includes the use of dithiocarbamic acids and amines, which are reacted under controlled conditions to yield the target compound.
Analgesic and Anti-inflammatory Properties
Research indicates that compounds structurally similar to this compound exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that certain quinazoline derivatives demonstrate potent analgesic effects comparable to established drugs like diclofenac sodium .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. In vitro studies suggest that related compounds exhibit significant antibacterial activity against various strains, indicating a promising avenue for further exploration in antimicrobial therapy .
Antidiabetic Activity
Recent studies have explored the inhibition of α-glucosidase as a mechanism for antidiabetic effects. Compounds derived from similar structures showed IC50 values significantly lower than acarbose, suggesting strong inhibitory activity . This positions this compound as a potential candidate for managing diabetes.
Case Studies
- Analgesic Activity : A study reported that derivatives of quinazoline exhibited analgesic effects in animal models, with some compounds showing effectiveness comparable to standard analgesics .
- Antibacterial Efficacy : Another investigation into similar compounds revealed significant antibacterial properties against Gram-positive and Gram-negative bacteria, supporting the need for further development in this area .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Analogous Compounds
Key Observations :
Core Heterocycles : The target compound’s imidazo[1,2-c]quinazolin core differentiates it from triazoloquinazoline derivatives (e.g., ), which may alter binding affinity to kinase targets .
Molecular Weight : The target compound’s higher molecular weight (~650 g/mol) compared to triazoloquinazoline derivatives (e.g., 359.4 g/mol in ) may impact pharmacokinetics, such as membrane permeability and metabolic stability.
Physicochemical Properties
- Melting Points : Triazoloquinazoline derivatives () exhibit melting points between 92–130°C, influenced by substituent polarity. The target compound’s flexible butyl chain may lower its melting point relative to rigid analogs.
Bioactivity and Mechanism
- Anticancer Potential: Sulfonamide derivatives (e.g., ) show anticancer activity via thymidylate synthase inhibition or apoptosis induction. The target compound’s sulfamoyl group may confer similar mechanisms.
- Bioactivity Clustering : Computational studies () indicate that structural analogs with >50% Tanimoto similarity often share bioactivity profiles, supporting inferred mechanisms for the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
